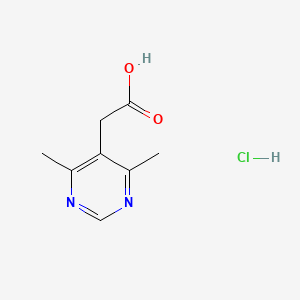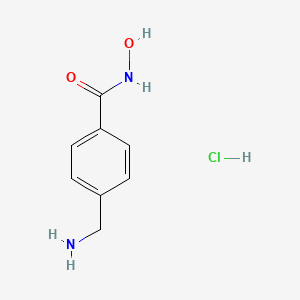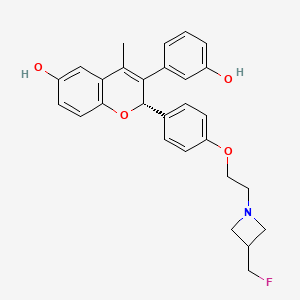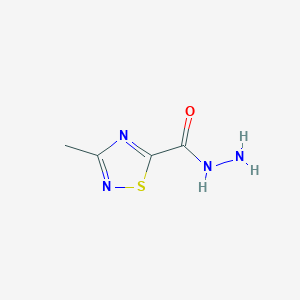![molecular formula C11H12ClF4N B1447129 3-氟-3-[4-(三氟甲基)苯基]吡咯烷盐酸盐 CAS No. 1803602-12-1](/img/structure/B1447129.png)
3-氟-3-[4-(三氟甲基)苯基]吡咯烷盐酸盐
描述
“3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803602-12-1 . It has a molecular weight of 269.67 . The compound is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.67 . It is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .科学研究应用
合成和化学性质
合成方法:已经探索了合成与3-氟-3-[4-(三氟甲基)苯基]吡咯烷盐酸盐相关的化合物的各种方法。这包括涉及加氢和 N-烷基化过程的实用合成 (Vaid 等,2012),以及通过臭氧化和催化加氢等过程开发氟化衍生物 (Kuznecovs 等,2020)。
化学特性和应用:吡咯烷衍生物的氟化由于它们在药物和有机催化剂中的应用而是一个重要的研究领域。合成通常涉及从氟烷基前体开始的多步骤过程 (Pfund & Lequeux,2017)。
药物化学和生物应用
分子识别:脯氨酸结构通过羟基化和氟化进行修饰,会影响其在生物系统中的识别。这与含有类似于 3-氟-3-[4-(三氟甲基)苯基]吡咯烷盐酸盐的吡咯烷结构的分子相关。这种修饰可以影响分子相互作用,如涉及氟羟脯氨酸的研究中所见 (Testa 等,2018)。
化学传感器开发:氟化的吡咯烷衍生物已用于化学传感器的开发。例如,合成了吡咯烷约束的联吡啶-丹西尔偶联物,用于选择性检测 Al(3+) 离子 (Maity & Govindaraju,2010)。
合成化学
新型合成策略:氟代吡咯烷合成的策略包括 C-F 键断裂方案等方法,为吡啶合成提供了一种补充方法 (Chen 等,2010)。
氟化杂环的合成:将金催化与 Selectfluor 相结合,研究人员从氨基炔烃合成了氟化的氮杂环,展示了合成氟化吡咯烷衍生物的多功能性 (Simonneau 等,2011)。
其他应用
- 药代动力学研究:虽然与 3-氟-3-[4-(三氟甲基)苯基]吡咯烷盐酸盐没有直接关系,但涉及类似化合物的研究已用于人类药代动力学研究,表明此类化合物在药物开发过程中的潜在相关性 (Harrison 等,2012)。
安全和危害
未来方向
While specific future directions for “3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not mentioned in the sources I found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .
作用机制
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group and the pyrrolidine ring can significantly affect the biological activity of a compound .
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to have a significant impact on various biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can significantly affect the adme/tox results for drug candidates .
Action Environment
It’s known that the physicochemical properties of a compound can significantly affect its biological activity .
生化分析
Biochemical Properties
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have demonstrated that low doses of the compound can modulate enzyme activity without causing significant toxicity. At higher doses, the compound may induce hepatotoxicity and other adverse effects .
Metabolic Pathways
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHTUPRMRJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)

![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)








![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)